molecular formula C14H17NO3 B1622435 1-[(Acetyloxy)phenylacetyl]-pyrrolidine CAS No. 73200-21-2

1-[(Acetyloxy)phenylacetyl]-pyrrolidine

Cat. No. B1622435
CAS RN: 73200-21-2
M. Wt: 247.29 g/mol
InChI Key: GWYDONMVCVYYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Acetyloxy)phenylacetyl]-pyrrolidine, also known as 1-APAP, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in organic solvents, including water. Structurally, 1-APAP is a cyclic amide that contains the pyrrolidine ring system, an acetyloxy group, and a phenylacetyl group. 1-APAP has been extensively studied for its potential to be used in a variety of scientific research applications, including biochemical and physiological studies.

Safety and Hazards

Safety data sheets for 1-[(Acetyloxy)phenylacetyl]-pyrrolidine should be consulted for detailed safety information .

properties

IUPAC Name

(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11(16)18-13(12-7-3-2-4-8-12)14(17)15-9-5-6-10-15/h2-4,7-8,13H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYDONMVCVYYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399714
Record name 1-[(ACETYLOXY)PHENYLACETYL]-PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Acetyloxy)phenylacetyl]-pyrrolidine

CAS RN

73200-21-2
Record name 1-[(ACETYLOXY)PHENYLACETYL]-PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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